Leucine orlistat, (-)-
Overview
Description
Paroxetine hydrochloride hemihydrate is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under various brand names, including Paxil and Seroxat. This compound is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine hydrochloride hemihydrate typically involves the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This is followed by enantiomeric resolution through esterification with menthol . The process includes several steps, such as defluorination and reduction with lithium aluminum hydride (LiAlH4), leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for paroxetine hydrochloride hemihydrate involve the crystallization of paroxetine hydrochloride from organic solvents. The process is optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions, such as those involving LiAlH4, are used in its synthesis.
Substitution: Substitution reactions, particularly involving fluorine, are common during its synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and hydrochloric acid (HCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Metal alkoxides and Grignard reagents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, such as (3S,4R)-3-[(6-chloro-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine .
Scientific Research Applications
Paroxetine hydrochloride hemihydrate has a wide range of scientific research applications:
Biology: The compound is used to study its effects on neural stem cells and the expression of various proteins in rat primary hippocampal neurons
Medicine: It is extensively used in the treatment of various psychiatric disorders, including depression and anxiety
Industry: The compound is formulated into various pharmaceutical products for oral administration.
Mechanism of Action
Paroxetine hydrochloride hemihydrate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound is highly selective for serotonin and has minimal effects on other neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications in treating psychiatric disorders.
Citalopram: An SSRI used for depression and anxiety.
Uniqueness
Paroxetine hydrochloride hemihydrate is unique due to its high potency and selectivity for serotonin reuptake inhibition . It is also known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-NFGXINMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146801 | |
Record name | Leucine orlistat, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104872-28-8 | |
Record name | Leucine orlistat, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine orlistat, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCINE ORLISTAT, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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